molecular formula C18H28N2O3 B248267 N-(2,4-dimethoxyphenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide

N-(2,4-dimethoxyphenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide

Katalognummer B248267
Molekulargewicht: 320.4 g/mol
InChI-Schlüssel: SWWAYZZLBLKRTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-dimethoxyphenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide, also known as U-47700, is a synthetic opioid that has gained popularity in the research community due to its potent analgesic effects. This compound was first synthesized in the 1970s by a team of researchers at Upjohn Pharmaceuticals, and it has since been studied extensively for its potential therapeutic applications.

Wirkmechanismus

N-(2,4-dimethoxyphenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide acts as a selective agonist for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. By binding to this receptor, N-(2,4-dimethoxyphenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide can activate a cascade of signaling pathways that ultimately lead to the inhibition of pain transmission. However, as with other opioids, N-(2,4-dimethoxyphenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide also has the potential to cause respiratory depression and other adverse effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2,4-dimethoxyphenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide are similar to those of other opioids. When administered, N-(2,4-dimethoxyphenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide can cause analgesia, sedation, and euphoria. It can also cause respiratory depression, nausea, vomiting, and constipation. In some cases, N-(2,4-dimethoxyphenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide can also cause seizures and other neurological symptoms.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(2,4-dimethoxyphenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide in lab experiments is its potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the mechanisms of opioid action and developing new pain medications. However, N-(2,4-dimethoxyphenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide also has limitations, as its potential for causing adverse effects and addiction make it unsuitable for use in humans.

Zukünftige Richtungen

There are several future directions for research on N-(2,4-dimethoxyphenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide. One area of interest is the development of new pain medications that are more effective and less addictive than current opioids. Additionally, researchers are exploring the use of N-(2,4-dimethoxyphenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide in the treatment of opioid addiction, as it may be able to reduce withdrawal symptoms and cravings. Finally, further studies are needed to better understand the biochemical and physiological effects of N-(2,4-dimethoxyphenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide and its potential for causing adverse effects.

Synthesemethoden

The synthesis of N-(2,4-dimethoxyphenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide involves a multi-step process that begins with the reaction of 2,4-dimethoxybenzaldehyde with nitroethane to form 2,4-dimethoxyphenyl-2-nitropropene. This intermediate is then reduced using a catalytic hydrogenation reaction to yield 2,4-dimethoxyphenethylamine. The final step involves the reaction of 2,4-dimethoxyphenethylamine with 3,5-dimethylpiperidin-1-ylpropanoyl chloride to form N-(2,4-dimethoxyphenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide.

Wissenschaftliche Forschungsanwendungen

N-(2,4-dimethoxyphenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide has been extensively studied for its potential use as an analgesic in the treatment of pain. Its potency and selectivity for the mu-opioid receptor make it a promising candidate for the development of new pain medications. Additionally, N-(2,4-dimethoxyphenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide has been studied for its potential use in the treatment of opioid addiction, as it may be able to reduce withdrawal symptoms and cravings.

Eigenschaften

Produktname

N-(2,4-dimethoxyphenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide

Molekularformel

C18H28N2O3

Molekulargewicht

320.4 g/mol

IUPAC-Name

N-(2,4-dimethoxyphenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide

InChI

InChI=1S/C18H28N2O3/c1-13-9-14(2)12-20(11-13)8-7-18(21)19-16-6-5-15(22-3)10-17(16)23-4/h5-6,10,13-14H,7-9,11-12H2,1-4H3,(H,19,21)

InChI-Schlüssel

SWWAYZZLBLKRTF-UHFFFAOYSA-N

SMILES

CC1CC(CN(C1)CCC(=O)NC2=C(C=C(C=C2)OC)OC)C

Kanonische SMILES

CC1CC(CN(C1)CCC(=O)NC2=C(C=C(C=C2)OC)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.